molecular formula C11H19N3O3S B2739041 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide CAS No. 1797182-38-7

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide

Cat. No.: B2739041
CAS No.: 1797182-38-7
M. Wt: 273.35
InChI Key: WPWDSMLFUNEHJO-UHFFFAOYSA-N
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Description

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group and a propane-2-sulfonamide moiety. The pyrazole-sulfonamide scaffold is a privileged structure in drug discovery, known for its diverse biological activities and presence in numerous pharmacologically active agents . Compounds with pyrazole-sulfonamide structures are frequently investigated for their antiproliferative activity . Research on analogous structures has shown potential in inhibiting the growth of cancer cell lines, making them valuable tools for developing new anticancer agents . Furthermore, this class of compounds is often explored for its potential as enzyme inhibitors. Specific derivatives have been developed as inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the leukotriene pathway, which is a target for anti-inflammatory drugs . The structural features of this compound suggest it may also serve as a key intermediate or building block in organic synthesis for the preparation of more complex molecules with tailored biological properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]propane-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3S/c1-9(2)18(15,16)13-10-7-12-14(8-10)11-3-5-17-6-4-11/h7-9,11,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWDSMLFUNEHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of aryl methyl ketones with aromatic esters, followed by cyclization with hydrazine monohydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiproliferative and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide can be contextualized through comparison with the following analogs:

N-(4-Chlorobenzyl)-N-(3-(1-(4-(Trifluoromethyl)phenyl)-1H-Pyrazol-4-yl)Phenyl)Propane-2-Sulfonamide (Compound 6d)

  • Structure : Features a 4-chlorobenzyl group, a trifluoromethylphenyl-substituted pyrazole, and a propane-2-sulfonamide moiety.
  • Activity : Demonstrated potent antitumor and radio-sensitizing effects in breast cancer models, with a focus on apoptosis induction and DNA damage potentiation.
  • Key Differences : The absence of the oxane ring in 6d may reduce metabolic stability compared to the target compound, while the trifluoromethyl group enhances lipophilicity and target binding affinity.

1,3,4-Thiadiazole Derivatives ()

  • Structure : Incorporate a 1,3,4-thiadiazole ring fused with pyrazole and nitrobenzene groups.
  • Activity: Exhibited notable antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others in potency.

(E)-4-(2-(3-Methyl-5-Oxo-1-(Pyridin-2-yl)-1H-Pyrazol-4(5H)-Ylidene)Hydrazinyl)-N-(Pyrimidin-2-yl)Benzenesulfonamide (Compound 5)

  • Structure : Combines pyrazole, pyridine, and pyrimidine moieties with a sulfonamide linker.
  • Activity : Designed as a bioprecursor prodrug of sulfadiazine, targeting enhanced solubility and controlled release.

N-[1-[(3-Chlorophenoxy)Methyl]-1H-Pyrazol-4-yl]-1-Ethyl-1H-Pyrazole-4-Sulfonamide ()

  • Structure: Includes a 3-chlorophenoxymethyl group and a dual-pyrazole scaffold.

Structural and Functional Analysis

Table 1: Comparative Analysis of Key Compounds

Compound Core Structure Key Substituents Bioactivity Advantages/Limitations
Target Compound Pyrazole-sulfonamide Oxan-4-yl, propane-2-sulfonamide Inferred: Metabolic stability Potential for CNS penetration due to oxane ring
Compound 6d Pyrazole-sulfonamide Trifluoromethylphenyl, chlorobenzyl Antitumor, radio-sensitizer High lipophilicity; possible toxicity
1,3,4-Thiadiazole Derivatives Thiadiazole-pyrazole Nitrophenyl, methylidene hydrazine Antimicrobial Broad-spectrum activity; moderate solubility
Compound 5 Pyrazole-sulfonamide-prodrug Pyridine, pyrimidine Prodrug for sulfadiazine Improved solubility; delayed activation

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structure and Properties

This compound features a pyrazole ring, which is known for its diverse biological activities. The oxan group contributes to the compound's solubility and stability, enhancing its potential as a drug candidate. The sulfonamide moiety is significant for its role in drug interactions and biological activity.

Research indicates that compounds with a pyrazole scaffold often exhibit inhibitory effects on various enzymes, particularly kinases. This compound has been studied for its ability to inhibit specific protein kinases, which are critical in signaling pathways related to cancer and inflammatory diseases.

Key Mechanisms:

  • Kinase Inhibition : The compound shows selectivity towards certain kinases, potentially affecting pathways involved in cell proliferation and survival.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may reduce inflammation markers in cellular models.

Pharmacological Profile

The pharmacological profile of this compound includes:

Property Description
Solubility High solubility in aqueous solutions
Bioavailability Enhanced due to structural modifications
Toxicity Low toxicity in preliminary assays
Half-life Moderate, suitable for once-daily dosing

Case Study 1: Inhibition of p38 MAP Kinase

A study focused on the structural optimization of pyrazole derivatives demonstrated that modifications similar to those in this compound resulted in potent inhibitors of p38 MAP kinase. These inhibitors showed promising results in reducing inflammatory responses in vitro and in vivo models .

Case Study 2: Selective NaV 1.7 Inhibition

Another research effort highlighted the development of sulfonamide derivatives targeting NaV 1.7 channels, which are implicated in pain pathways. This compound was evaluated alongside other compounds, revealing its potential as a selective inhibitor with favorable pharmacokinetic properties .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]propane-2-sulfonamide, and how do reaction conditions influence yield?

  • The synthesis of sulfonamide derivatives often involves multi-step reactions, including sulfonylation of pyrazole intermediates. For example, sulfonyl chloride intermediates (e.g., 1-(oxan-4-yl)-1H-pyrazole-4-sulfonyl chloride, CAS 1340488-60-9) can react with amines under controlled pH and temperature . Key steps include refluxing in solvents like xylene with oxidizing agents (e.g., chloranil) for 25–30 hours, followed by purification via recrystallization from methanol . Optimizing reaction time and solvent polarity is critical to avoid side products.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Characterization relies on NMR (¹H/¹³C), IR spectroscopy , and X-ray crystallography to verify functional groups and hydrogen bonding patterns. For instance, intramolecular hydrogen bonding between the sulfonamide group and pyrazole nitrogen stabilizes the structure, as observed in similar sulfonamide-pyrazole hybrids . Mass spectrometry (HRMS) and elemental analysis are essential for confirming molecular formula (e.g., C₁₀H₁₇N₃O₃S).

Q. What solvents and conditions are optimal for handling this compound in vitro?

  • The compound’s solubility is influenced by its oxane and sulfonamide moieties. Polar aprotic solvents (DMSO, DMF) enhance solubility for biological assays, while non-polar solvents (ethyl acetate) are preferred for chromatographic purification. Stability tests under varying pH (4–9) and temperatures (4–37°C) are recommended to assess degradation risks .

Advanced Research Questions

Q. How can contradictory bioactivity data in sulfonamide derivatives be systematically resolved?

  • Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). For example, sulfonamides with pyrazole cores may show anti-inflammatory activity in murine macrophages but not in human keratinocytes due to target specificity . Researchers should:

  • Replicate assays under standardized conditions.
  • Perform dose-response curves and kinetic studies to identify off-target effects.
  • Use computational docking to compare binding affinities across species .

Q. What experimental design strategies improve SAR (Structure-Activity Relationship) studies for this compound?

  • Focus on systematic substituent variation :

  • Modify the oxane ring (e.g., replace with morpholine or piperidine) to alter lipophilicity .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability .
  • Use molecular dynamics simulations to predict conformational changes affecting target binding (e.g., kinase inhibition) .

Q. What are the key challenges in analyzing this compound’s pharmacokinetics, and how can they be addressed?

  • Challenges include poor oral bioavailability due to high polarity and rapid renal clearance. Strategies:

  • Prodrug design : Esterify the sulfonamide group to improve membrane permeability .
  • Microsomal stability assays : Test hepatic metabolism using cytochrome P450 isoforms to identify vulnerable sites .
  • Plasma protein binding studies : Use equilibrium dialysis to assess unbound fraction availability .

Q. How can researchers mitigate synthetic impurities that interfere with biological assays?

  • Common impurities include unreacted sulfonyl chloride or dealkylated byproducts. Solutions:

  • Employ HPLC-PDA (Photodiode Array Detection) with C18 columns to monitor purity (>98%).
  • Use scavenger resins during synthesis to trap reactive intermediates .
  • Validate impurity profiles via LC-MS/MS and compare with spiked standards .

Methodological Resources

  • Synthesis Optimization : Refer to PubChem’s synthetic protocols for sulfonamide derivatives, emphasizing reaction condition databases .
  • Structural Analysis : Utilize Cambridge Structural Database (CSD) entries for analogous pyrazole-sulfonamides to guide crystallography .
  • Bioactivity Profiling : Follow NIH guidelines for in vitro cytotoxicity (e.g., MTT assays) and enzyme inhibition (e.g., fluorescence polarization) .

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